(S)-2-Ethylhexanoic acid

CAS No.: 72377-05-0

Cat. No.: VC2316907

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72377-05-0 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | (2S)-2-ethylhexanoic acid |

| Standard InChI | InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 |

| Standard InChI Key | OBETXYAYXDNJHR-ZETCQYMHSA-N |

| Isomeric SMILES | CCCC[C@H](CC)C(=O)O |

| SMILES | CCCCC(CC)C(=O)O |

| Canonical SMILES | CCCCC(CC)C(=O)O |

Introduction

Chemical Structure and Physical Properties

Molecular Structure

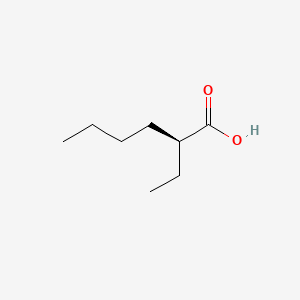

(S)-2-Ethylhexanoic acid belongs to the class of branched-chain carboxylic acids. Its structure consists of a carboxylic acid group attached to a chiral carbon at the alpha position, which bears an ethyl group and a butyl chain. The molecular formula is C8H16O2, with the structural formula:

CH3—(CH2)3—CH—COOH

|

CH2—CH3

The S-configuration at the chiral center indicates that, according to the Cahn-Ingold-Prelog priority rules, the arrangement of groups (from highest to lowest priority) follows a counterclockwise direction.

Physical Properties

The physical properties of (S)-2-ethylhexanoic acid are similar to those of the racemic mixture, as detailed in Table 1.

Table 1: Physical Properties of 2-Ethylhexanoic Acid

| Property | Value |

|---|---|

| Molecular formula | C8H16O2 |

| Molecular mass | 144.21 g/mol |

| Melting point | -35°C to -60°C |

| Boiling point | 218-230°C |

| Vapor pressure | 0.03-0.04 hPa (at 20°C) |

| Density | 0.902-0.91 g/cm³ (at 20-25°C) |

| Solubility in water | 1.4-2 g/l (at 20°C) |

These physical properties indicate that (S)-2-ethylhexanoic acid is a liquid at room temperature with limited water solubility .

Derived Compounds

The sodium salt of (S)-2-ethylhexanoic acid (C8H15NaO2) has a molecular weight of 166.19 g/mol and is registered under CAS number 139889-57-9. This salt form offers enhanced water solubility while maintaining the stereochemical properties of the parent acid .

Synthesis and Production Methods

Asymmetric Synthesis

The preparation of enantiomerically pure (S)-2-ethylhexanoic acid requires specialized synthetic approaches to ensure stereoselectivity. One documented method involves asymmetric synthesis using chiral auxiliaries:

"The enantiomers of EHXA were prepared via asymmetric synthesis with the aid of the chiral auxiliaries (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP, SAMP)" .

Metabolism and Biochemical Pathways

Metabolic Transformations

The metabolism of 2-ethylhexanoic acid, including its (S)-enantiomer, involves several major pathways:

-

Conjugation with glucuronic acid

-

Cytochrome P-450-dependent ω-oxidation and ω-1-oxidation

-

β-oxidation (similar to fatty acid metabolism)

The major metabolites detected in biological samples include the glucuronide conjugate of 2-ethylhexanoic acid, 2-ethyl-1,6-hexanedioic acid, and 6-hydroxy-2-ethylhexanoic acid along with their glucuronide conjugates .

Enzyme Systems Involved

Research has demonstrated the involvement of specific cytochrome P-450 isoenzymes in the biotransformation of 2-ethylhexanoic acid:

"The authors were able to confirm in vivo in the male Han:Wistar rat and in vitro in microsomes from rat, mouse and human liver that the cytochrome P-450 isoenzymes are involved in the biotransformation of 2-ethylhexanoic acid. In particular, they demonstrated the involvement of isoenzymes CYP2A, CYP3A, CYP2B and CYP2D in the formation of small amounts of the unsaturated metabolite 5,6-dehydro-2-ethylhexanoic acid" .

This enzymatic involvement highlights the complex biotransformation pathways that may be influenced by the stereochemistry of the compound.

Metabolic Fate

When administered to experimental animals, 2-ethylhexanoic acid is primarily excreted in urine and feces. Following single oral administration, repeated oral administration, dermal application, and intravenous administration, total elimination in urine and feces over 96 hours ranges from approximately 71% to 90% of the administered dose .

Toxicological Profile

Acute Toxicity

2-Ethylhexanoic acid generally exhibits low acute oral toxicity, with LD50 values in rats ranging from 2043 to 3640 mg/kg body weight. Dermal toxicity is also relatively low in rats and guinea pigs (LD50 > 2000 and 6300 mg/kg body weight, respectively), though rabbits show somewhat higher sensitivity (LD50 of 1260 mg/kg body weight) .

Mechanisms of Stereoselective Toxicity

The dramatic difference in teratogenic potential between the enantiomers suggests that "stereoselective interactions of the enantiomers of EHXA with chiral molecules in the embryo are decisive in regard to the teratogenic response" . This observation highlights the importance of stereochemistry in determining biological effects and underscores the need for enantiospecific toxicological assessments.

Applications and Scientific Uses

Research Applications

The unique properties of (S)-2-ethylhexanoic acid make it valuable in several research contexts:

Materials Science

(S)-2-Ethylhexanoic acid has been used in the synthesis of complex organic molecules with potential applications in materials science:

"Starting from a chiral resolution of 2-ethylhexanoic acid followed by conversions of functional groups without interfering with the enantiopurity, we have successfully introduced an enantiopure 2-ethylhexyl group on to dinaphtho[2,3-f]thieno[3,2-b]thiophenes" .

This application demonstrates the utility of (S)-2-ethylhexanoic acid as a chiral building block in the synthesis of advanced materials.

Biomedical Research

(S)-2-Ethylhexanoic acid has been identified in studies related to malaria research, specifically in the context of odors associated with Plasmodium falciparum infection . This connection suggests potential applications in biomedical research and possibly diagnostic tools.

Comparative Analysis with Related Compounds

Comparison with Other Stereoisomers

The most significant comparison is between (S)-2-ethylhexanoic acid and its R-enantiomer. As detailed in section 4.2, these stereoisomers exhibit dramatically different teratogenic properties, with the S-enantiomer showing no teratogenic effects while the R-enantiomer is highly teratogenic .

Analytical Methods for Detection and Characterization

Chromatographic Techniques

Gas chromatography and high-performance liquid chromatography (HPLC) are commonly employed for the detection and quantification of 2-ethylhexanoic acid and its enantiomers. For chiral separation, specialized stationary phases are required:

"Three major principles have been applied to separate enantiomers on chiral stationary phases: (i) hydrogen bonding on chiral amino acid derivatives, (ii) coordination on chiral metal complexes, and (iii) host-guest interactions with cyclodextrin derivatives" .

Spectroscopic Methods

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has been used to identify and quantify 2-ethylhexanoic acid and its metabolites in biological samples .

Future Research Directions

Mechanistic Studies

Further research is needed to elucidate the precise mechanisms underlying the enantioselective teratogenic effects of 2-ethylhexanoic acid enantiomers. Such studies could provide valuable insights into developmental toxicology and the role of stereochemistry in biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume